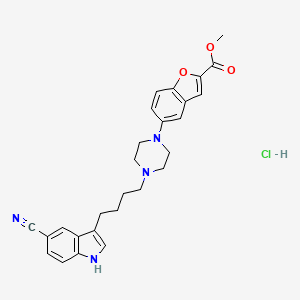
Vilazodone Methyl Ester Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vilazodone Methyl Ester Hydrochloride is a derivative of vilazodone, a medication primarily used to treat major depressive disorder. Vilazodone itself is classified as a serotonin modulator and is known for its dual mechanism of action, functioning both as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vilazodone involves multiple steps, starting with the reaction of 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde to form intermediates. These intermediates undergo diazotization, Fischer indole cyclization, and nucleophilic substitution reactions . The final step involves the treatment of the intermediates with triethylamine and potassium carbonate to yield vilazodone .
Industrial Production Methods
Industrial production of vilazodone focuses on optimizing yield and purity while minimizing the use of expensive and toxic reagents. The process involves scalable methods that ensure high purity and yield, addressing safety and environmental concerns .
Chemical Reactions Analysis
Types of Reactions
Vilazodone Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Involves reducing agents to remove oxygen or add hydrogen.
Substitution: Commonly involves nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, triethylamine.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield vilazodone and its derivatives .
Scientific Research Applications
Vilazodone Methyl Ester Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on serotonin pathways and its potential use in treating other neurological disorders.
Medicine: Primarily used in the treatment of major depressive disorder, with ongoing research into its efficacy for other conditions.
Industry: Utilized in the development of new antidepressant medications and in the study of drug metabolism and pharmacokinetics .
Mechanism of Action
Vilazodone Methyl Ester Hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the central nervous system and acting as a partial agonist of the 5-HT1A receptors. This dual mechanism increases serotonin levels in the brain, which is associated with its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Bupropion: Another antidepressant with a different mechanism of action, primarily affecting norepinephrine and dopamine reuptake.
Cymbalta (Duloxetine): A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.
Vortioxetine: Similar to vilazodone, it acts on multiple serotonin receptors and is used for major depressive disorder.
Uniqueness
Vilazodone Methyl Ester Hydrochloride is unique due to its combined SSRI and 5-HT1A partial agonist activity, which may result in fewer sexual side effects and weight gain compared to other antidepressants .
Properties
Molecular Formula |
C27H29ClN4O3 |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
methyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C27H28N4O3.ClH/c1-33-27(32)26-16-21-15-22(6-8-25(21)34-26)31-12-10-30(11-13-31)9-3-2-4-20-18-29-24-7-5-19(17-28)14-23(20)24;/h5-8,14-16,18,29H,2-4,9-13H2,1H3;1H |
InChI Key |
WIHJOZFCHNWLKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















